{1-[3-(2,5-dimethylphenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone
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Overview
Description
1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various scientific research fields.
Preparation Methods
The synthesis of 1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:
Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization of the Indole Core: Introduction of the furan-2-carbonyl group and the 3-(2,5-dimethylphenoxy)propyl group through various coupling reactions, such as Suzuki-Miyaura coupling or Sonogashira coupling.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, using catalysts and solvents that are suitable for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE undergoes several types of chemical reactions:
Scientific Research Applications
1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives:
Properties
Molecular Formula |
C24H23NO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[1-[3-(2,5-dimethylphenoxy)propyl]indol-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C24H23NO3/c1-17-10-11-18(2)23(15-17)28-14-6-12-25-16-20(19-7-3-4-8-21(19)25)24(26)22-9-5-13-27-22/h3-5,7-11,13,15-16H,6,12,14H2,1-2H3 |
InChI Key |
KMJVTWXTLSYZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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